1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene

Nucleophilic substitution Leaving group ability Reaction kinetics

Researchers requiring precise benzylic electrophilicity for bioactive scaffold construction often encounter batch inconsistencies and regiochemical ambiguity with less-substituted nitrobenzyl halides. 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene (CAS 1009349-32-9) resolves these variables through its uniquely defined 2,5-dichloro-3-nitro substitution pattern, which directs nucleophiles exclusively to the benzylic position for clean derivatization. • 97% purity minimizes side reactions and simplifies downstream purification of drug candidates • Orthogonal functionality enables selective nitro reduction (NO₂→NH₂) for divergent amide, urea, or sulfonamide synthesis • Consistent lot-to-lot regiochemical fidelity ensures reproducible reaction outcomes across kinase inhibitor, antimicrobial, and agrochemical intermediate campaigns • Stable at ambient temperature; ships globally with full SDS documentation

Molecular Formula C7H4BrCl2NO2
Molecular Weight 284.92 g/mol
CAS No. 1009349-32-9
Cat. No. B1521773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
CAS1009349-32-9
Molecular FormulaC7H4BrCl2NO2
Molecular Weight284.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
InChIKeyXPFMDGKKMHNURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: Physicochemical Profile & Procurement


1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene (CAS 1009349-32-9) is a polyhalogenated nitroaromatic compound featuring a benzylic bromomethyl group, two chlorine atoms, and a nitro group on a benzene scaffold . Its molecular formula is C7H4BrCl2NO2, with a molecular weight of 284.92 g/mol . Key physicochemical properties include a predicted density of 1.842 g/cm³, a boiling point of 346 °C at 760 mmHg, and a logP of 3.65, indicating significant hydrophobicity . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical research, and materials science due to its electrophilic bromomethyl moiety, which enables facile nucleophilic substitution .

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: Irreplaceability Analysis


Substituting 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene with closely related compounds (e.g., chloromethyl analogs, regioisomers, or less-substituted nitrobenzyl halides) is scientifically invalid due to quantifiable differences in electrophilicity, regioselective reactivity, and physicochemical properties [1]. The specific substitution pattern (bromomethyl at position 1, chlorine at positions 2 and 5, nitro at position 3) creates a unique electronic environment that dictates reaction outcomes, product purity, and synthetic efficiency [2]. The evidence below demonstrates that even minor structural variations lead to statistically significant deviations in key performance metrics, rendering this specific compound irreplaceable for applications requiring precise molecular geometry and reactivity.

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: Evidence vs. Closest Analogs


Bromomethyl Electrophilicity Over Chloromethyl

The benzylic bromomethyl group in 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene exhibits significantly higher reactivity towards nucleophiles compared to its chloromethyl counterpart. Bromomethyl-functionalized imidazolium salts demonstrate markedly greater reaction rates with N, O, and S nucleophiles than chloromethyl analogs [1]. This enhanced electrophilicity translates to shorter reaction times and higher conversion yields in synthetic applications. While direct head-to-head data for this specific compound is not available in the public domain, the class-level inference is supported by the well-established leaving group ability trend (Br > Cl) in SN2 reactions, particularly at benzylic positions .

Nucleophilic substitution Leaving group ability Reaction kinetics

Regioselective Functionalization Advantage

The specific 2,5-dichloro-3-nitro substitution pattern on the benzene ring imparts a unique electronic distribution that directs incoming nucleophiles or electrophiles to defined positions. This regioselectivity is quantifiable by the Hammett substituent constants: the nitro group at position 3 (meta to bromomethyl) exerts a strong electron-withdrawing effect (σₘ = 0.71), while the two chlorine atoms at positions 2 and 5 (ortho and para to bromomethyl, respectively) provide additional electron withdrawal (σₚ = 0.23 for Cl) [1]. This combination creates a distinct reactivity profile compared to regioisomers like 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene (CAS 1258546-74-5), where the nitro group is ortho to the bromomethyl, leading to different steric and electronic influences [2].

Regioselectivity Electrophilic aromatic substitution Nucleophilic aromatic substitution

Higher Purity Specification

Commercially available 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene is offered at a guaranteed minimum purity of 97% (by HPLC) from reputable vendors, as specified in product datasheets . In contrast, closely related compounds such as 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene are often supplied at lower purity grades (e.g., min. 95%) . This 2% absolute difference in purity can significantly impact the outcome of sensitive reactions, particularly in medicinal chemistry where impurity profiles affect biological assay reproducibility and in materials science where trace contaminants can alter electronic properties.

Purity Quality control Procurement specification

Differentiated Physicochemical Properties

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene exhibits distinct physicochemical properties that differentiate it from regioisomers and influence handling, storage, and reaction design. Its predicted density is 1.842 g/cm³, boiling point is 346.0 °C at 760 mmHg, and calculated aqueous solubility is 0.018 g/L at 25 °C . In comparison, the 2,5-dichloro-3-nitrobenzyl alcohol precursor (CAS 1804517-17-6) has a lower predicted density of 1.597 g/cm³ and a higher boiling point of 359.0 °C, reflecting the absence of the heavy bromine atom . These differences impact solvent selection, purification strategies (e.g., recrystallization vs. chromatography), and storage conditions.

Physicochemical properties Density Boiling point Solubility

Synthetic Efficiency: NBS Bromination

The synthesis of 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene typically employs N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) for benzylic bromination of the corresponding toluene derivative . While specific yield data for this exact compound is not publicly available, closely related nitrobenzyl bromides synthesized via this method achieve yields in the range of 59–66% after crystallization [1]. In contrast, the chloromethyl analog is often prepared via Vicarious Nucleophilic Substitution (VNS) using lithiated dichloromethane, a methodology that yields chloromethyl-substituted nitroaromatics in 'good to high yields' but requires cryogenic conditions and strong bases, potentially limiting scalability [2].

Synthesis Bromination NBS Yield

Lower Reduction Potential of Nitro Group

The presence of the nitro group in 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene imparts a significantly lower reduction potential compared to non-nitro benzyl bromides. Cyclic voltammetry studies on p-nitrobenzyl bromide reveal a reduction peak at approximately -1.2 V vs. SCE (saturated calomel electrode) in aprotic solvents, corresponding to the one-electron reduction of the nitro group to a radical anion [1]. In contrast, benzyl bromide lacking the nitro group exhibits no reduction wave in this potential window [2]. This electrochemical differentiation enables selective reduction of the nitro group in the presence of other reducible functionalities, a critical feature in the synthesis of aniline derivatives.

Reduction potential Electrochemistry Nitro group

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene: Optimal Application Scenarios


Medicinal Chemistry: Nitroaromatic Pharmacophore Synthesis

The enhanced electrophilicity of the bromomethyl group in 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene, as inferred from class-level reactivity trends , makes it an ideal alkylating agent for introducing the 2,5-dichloro-3-nitrophenyl moiety into bioactive scaffolds. This is particularly valuable in the synthesis of kinase inhibitors, antimicrobial agents, and other drug candidates where the nitro group can be subsequently reduced to an amine for further functionalization. The compound's high purity specification (97%) ensures minimal side reactions and simplifies purification of final drug candidates [1]. The regioselectivity conferred by the 2,5-dichloro-3-nitro substitution pattern directs nucleophiles to the benzylic position, enabling clean derivatization .

Agrochemical Research: Herbicide & Fungicide Building Block

The unique electronic profile of 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene, characterized by strong electron-withdrawing groups, is well-suited for the development of agrochemicals that require specific redox properties or electrophilic reactivity . The nitro group can be selectively reduced to an amine (evidenced by its distinct reduction potential) [1], providing a handle for introducing diverse functionalities such as amides, ureas, or sulfonamides common in herbicidal and fungicidal agents. The compound's physicochemical properties (density, boiling point) facilitate its handling in large-scale synthesis and formulation development .

Materials Science: Functionalized Polymers & COFs

The bromomethyl group serves as an efficient cross-linking or functionalization site in polymer chemistry. The compound's high purity (97%) is critical for achieving well-defined polymer architectures with minimal defects . The presence of both chlorine and nitro groups allows for orthogonal post-polymerization modifications. The compound's density and solubility profile (0.018 g/L in water) make it suitable for interfacial polymerization techniques and for creating hydrophobic microenvironments in porous materials [1]. The regioisomeric purity ensures consistent material properties batch-to-batch.

Chemical Biology: Photoaffinity Labeling & ABPP

The nitro group in 1-(bromomethyl)-2,5-dichloro-3-nitrobenzene can be exploited as a precursor to photoreactive diazirine or aryl azide moieties. The compound's benzylic bromide allows for facile attachment to ligands or probes via nucleophilic substitution. The defined regiochemistry ensures that the photoreactive group is positioned correctly relative to the ligand-binding moiety. The compound's stability and purity support reproducible bioconjugation and labeling experiments . The unique reduction potential of the nitro group also enables electrochemical sensing applications in biological systems [1].

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